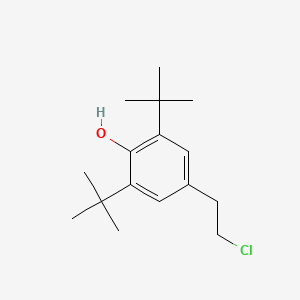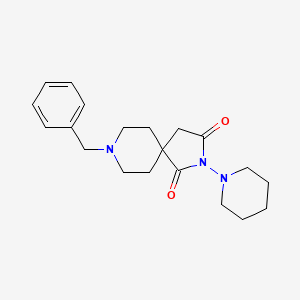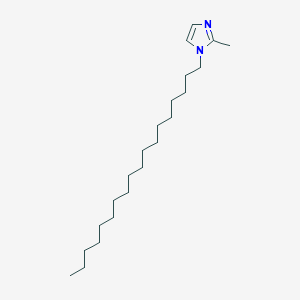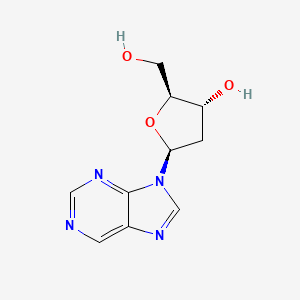
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is a chemical compound known for its significant role in various biochemical processes. This compound is a nucleoside, which is a structural component of nucleic acids like DNA and RNA. Its structure consists of a purine base attached to a sugar moiety, making it an essential building block in the synthesis of genetic material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol typically involves the condensation of a purine base with a sugar derivative. One common method is the reaction of a protected purine base with a protected sugar derivative under acidic or basic conditions. The protecting groups are then removed to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It plays a crucial role in the study of nucleic acids and their functions.
Medicine: The compound is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of pharmaceuticals and biotechnology products.
Mecanismo De Acción
The mechanism of action of (2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound can also inhibit certain enzymes, leading to its use in antiviral and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: Another nucleoside with a similar structure but different biological functions.
Guanosine: Similar in structure but contains a different purine base.
Inosine: A nucleoside that can be converted into other nucleotides in the body.
Uniqueness
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is unique due to its specific stereochemistry and the particular purine base it contains. This uniqueness allows it to participate in specific biochemical pathways and interactions that other nucleosides may not.
Propiedades
Fórmula molecular |
C10H12N4O3 |
|---|---|
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2/t7-,8+,9+/m1/s1 |
Clave InChI |
WJBNIBFTNGZFBW-VGMNWLOBSA-N |
SMILES isomérico |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=CN=CN=C32)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



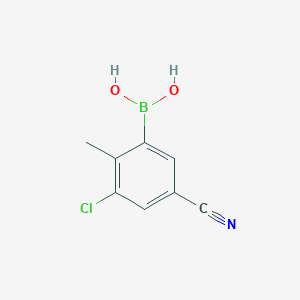
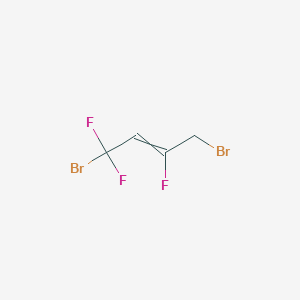
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)

![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
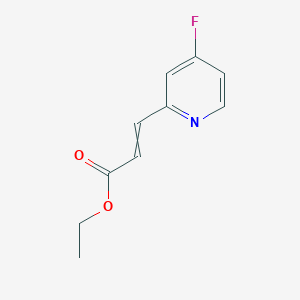
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082348.png)
